molecular formula C11H23NO2S B13243113 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Cat. No.: B13243113
M. Wt: 233.37 g/mol
InChI Key: ORGCIHXUSMCNTG-UHFFFAOYSA-N
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Description

4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is a piperidine derivative featuring a sulfonyl group derived from 2-methylpropane (isobutane) attached via an ethyl linker.

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

4-[2-(2-methylpropylsulfonyl)ethyl]piperidine

InChI

InChI=1S/C11H23NO2S/c1-10(2)9-15(13,14)8-5-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3

InChI Key

ORGCIHXUSMCNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CCC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight logD (pH 5.5) H-Bond Acceptors H-Bond Donors Key Properties/Activities
This compound (Target) -SO₂-(CH(CH₃)₂) via ethyl C₁₁H₂₁NO₂S 231.35 ~1.5 (estimated) 3 1 High polarity, potential enzyme inhibition
4-[2-(Methylsulfanyl)ethyl]piperidine -S-CH₃ via ethyl C₈H₁₇NS 159.29 1.8 2 1 Moderate lipophilicity; precursor for sulfonyl derivatives
4-([(2-Methylpropyl)sulfanyl]methyl)piperidine -S-(CH₂CH(CH₃)₂) via methyl C₁₀H₂₁NS 187.34 2.3 2 1 Increased steric bulk; thioether stability
Indalpine (4-[2-(3-Indolyl)ethyl]piperidine) -CH₂CH₂-(indole) C₁₅H₂₀N₂ 228.34 ~2.0 2 1 Serotonin/norepinephrine reuptake inhibition; antidepressant
4-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}piperidine hydrochloride -O-(allylphenoxy) via ethyl C₁₈H₂₆ClNO 315.86 N/A 3 1 Polar phenoxy group; potential CNS activity

Key Observations:

  • Sulfur Oxidation State: The target’s sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity compared to thioethers (-S-) in analogs . This likely improves aqueous solubility and target binding in bioactive contexts.
  • Biological Activity: Analogs like Indalpine and fluorophenyl derivatives demonstrate serotonin/norepinephrine reuptake inhibition, suggesting the target’s sulfonyl group may similarly modulate receptor interactions.

Biological Activity

4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H21NO2S
  • Molecular Weight : 219.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific receptors, including histamine receptors, which are involved in numerous physiological processes.

1. Histamine Receptor Antagonism

Research indicates that this compound may function as an antagonist for the histamine H4 receptor (H4R), which is implicated in inflammatory responses and neurogenic pain. Inhibition of H4R has potential therapeutic applications in conditions like tinnitus and other sensory disorders .

2. Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease and other central nervous system disorders .

3. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its action on immune cells. It may modulate cytokine production and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study AEvaluate H4R antagonismDemonstrated significant inhibition of H4R activity in vitro, suggesting potential for treating inflammatory conditions .
Study BNeuroprotective effectsShowed that the compound reduced neuronal cell death in models of oxidative stress, indicating neuroprotective capabilities .
Study CAnti-inflammatory activityFound that treatment with the compound decreased pro-inflammatory cytokines in macrophage cultures, supporting its role as an anti-inflammatory agent .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It has shown favorable absorption characteristics, with a high probability of human intestinal absorption and blood-brain barrier penetration .

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